molecular formula C11H17N B11748044 (2R)-5-phenylpentan-2-amine

(2R)-5-phenylpentan-2-amine

Cat. No.: B11748044
M. Wt: 163.26 g/mol
InChI Key: RFKNDRWCBBUQAB-SNVBAGLBSA-N
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Description

(2R)-5-phenylpentan-2-amine is a chiral amine compound of interest in organic synthesis and medicinal chemistry research. The molecular formula for the free base form is C11H17N . Chiral amines like this one serve as crucial precursors and intermediates in the synthesis of optically active molecules . They are highly valuable building blocks for the development of pharmaceuticals, agrochemicals, and fine chemicals, enabling researchers to explore novel chemical spaces and create compounds with stereospecific biological activities . The (R)-enantiomer provides a specific stereochemical handle that can be essential for achieving selective interactions in asymmetric synthesis or in biological systems. Amine dehydrogenases (AmDHs), for example, are emerging as biocatalysts for the asymmetric synthesis of such chiral amines, highlighting their relevance in green chemistry and biotechnological applications . This compound is intended for use in laboratory research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2R)-5-phenylpentan-2-amine

InChI

InChI=1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3/t10-/m1/s1

InChI Key

RFKNDRWCBBUQAB-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCCC1=CC=CC=C1)N

Canonical SMILES

CC(CCCC1=CC=CC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 5 Phenylpentan 2 Amine and Chiral Structural Analogs

Enantioselective Synthesis Approaches

The demand for enantiomerically pure chiral amines has spurred the development of various sophisticated synthetic strategies. thieme-connect.combohrium.com These methods aim to control the stereochemistry at the amine-bearing carbon, leading to the desired enantiomer with high selectivity. Key approaches include asymmetric catalysis, which utilizes chiral catalysts to influence the stereochemical outcome of a reaction, and biocatalysis, which employs enzymes to perform highly selective transformations. nih.govucl.ac.uk

Asymmetric Catalysis in Chiral Pentanamine Derivatization

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral amines, offering atom-economical and sustainable routes. acs.orgnih.gov This sub-section delves into various facets of asymmetric catalysis as applied to the synthesis of chiral pentanamine derivatives.

The development of novel chiral catalysts is central to advancing asymmetric amination reactions. researchgate.net Significant progress has been made in creating catalysts that are not only highly active but also provide excellent stereocontrol. acs.org For instance, chiral aldehyde catalysis has emerged as an effective strategy for the asymmetric α-functionalization of primary amines. nih.gov This method allows for the direct synthesis of α-functionalized chiral amines without the need for protecting groups. nih.gov

Researchers have designed and synthesized modular chiral ligands that can be fine-tuned to optimize the performance of metal catalysts in various amination reactions, including reductive amination, hydroamination, and allylic amination. acs.orgnih.gov The combination of achiral iridium complexes with chiral phosphoric acids has proven effective for the highly enantioselective asymmetric hydrogenation of imines. researchgate.net

Table 1: Examples of Chiral Catalysts in Asymmetric Amination

Catalyst TypeReactionKey Features
Chiral AldehydeAsymmetric α-functionalization of primary aminesDirect synthesis, no protecting groups required. nih.gov
Iridium/Chiral Phosphoric AcidAsymmetric hydrogenation of iminesHigh enantioselectivity. researchgate.net
Chiral GuanidinesVarious asymmetric transformationsStrong basicity and hydrogen-bond donating ability. rsc.org
Planar-Chiral DMAP DerivativesAcylation, Staudinger synthesisVersatile nucleophilic catalysis. nih.gov

The design of chiral ligands is a cornerstone of asymmetric catalysis, as the ligand plays a crucial role in determining the stereochemical outcome of a reaction. acs.orgnih.gov Effective ligand design involves creating a chiral environment around the metal center that preferentially stabilizes the transition state leading to the desired enantiomer.

Key principles in ligand design include:

Modularity: The ability to easily modify different parts of the ligand allows for fine-tuning of its steric and electronic properties to match the specific requirements of a substrate and reaction. acs.orgnih.gov

Chiral Pockets: Bulky substituents on the ligand can create a well-defined chiral pocket that enforces a specific orientation of the substrate, leading to high enantioselectivity.

Bifunctionality: Ligands that can interact with the substrate through multiple points of contact, such as hydrogen bonding, can provide enhanced stereocontrol. rsc.org

Stereocontrol is achieved through a combination of steric and electronic interactions between the chiral catalyst and the substrate. For example, in transition-metal-catalyzed hydrogenation, the chiral ligand coordinates to the metal, and the resulting complex directs the delivery of hydrogen to one face of the prochiral substrate. nih.gov Computational studies, such as DFT calculations, are increasingly used to understand the mechanism of stereocontrol and to guide the design of more effective ligands. bohrium.com

Transition-metal-catalyzed asymmetric hydrogenation (AH) is a highly efficient and atom-economical method for synthesizing chiral amines. acs.orgnih.gov This technique involves the reduction of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds using hydrogen gas in the presence of a chiral transition-metal catalyst. acs.orgnih.gov Iridium, rhodium, and ruthenium are among the most studied metals for this transformation. researchgate.net

The direct asymmetric hydrogenation of imines is a particularly powerful strategy. nih.gov Significant advancements have been driven by the development of a wide array of chiral phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines. acs.org For instance, iridium complexes bearing phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the AH of N-aryl imines. nih.gov

Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation or transfer hydrogenation is another powerful approach for producing enantiomerically pure amines. thieme-connect.combohrium.com This method allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield. bohrium.com

Table 2: Selected Transition-Metal Catalysts for Asymmetric Hydrogenation of Imines

MetalChiral Ligand TypeSubstrate ScopeEnantioselectivity (ee)
IridiumPhosphino-oxazolineN-aryl iminesUp to 97% nih.gov
IridiumC1-symmetry sulfoximinesAcyclic N-aryl iminesUp to 91% acs.org
PalladiumC4-TunePhosExocyclic ketimines86–95% acs.org
Iridium(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesUp to 90% acs.orgnih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis for the enantioselective synthesis of chiral amines. bohrium.combeilstein-journals.org These methods often offer advantages such as operational simplicity, lower toxicity, and stability to air and moisture.

Key organocatalytic strategies include:

Chiral Phosphoric Acid (CPA) Catalysis: CPAs are highly effective Brønsted acid catalysts for a variety of enantioselective transformations, including the activation of imines towards nucleophilic attack. dicp.ac.cn They have been successfully employed in the synthesis of chiral tetraarylmethanes through the 1,8-conjugate addition to in situ generated methylene-naphthalenones. dicp.ac.cn

Chiral Amine Catalysis: Chiral secondary amines, such as derivatives of proline, can catalyze reactions by forming chiral iminium or enamine intermediates. rsc.org This strategy has been used in asymmetric [3+3] cycloadditions to construct chiral piperidine (B6355638) rings. rsc.org

Cooperative Catalysis: The combination of an organocatalyst with another catalytic species, such as a metal complex or another organocatalyst, can lead to enhanced reactivity and selectivity. For example, cooperative cation-binding catalysis using a chiral oligoEG and potassium fluoride (B91410) has been used for the synthesis of chiral 2-nitroallylic amines. bohrium.com

Organocatalytic methods have been successfully applied to the synthesis of various chiral amine structures, including homoallylic amines through the asymmetric allylation of imines. beilstein-journals.org

Biocatalytic Synthesis of Enantiopure (2R)-5-phenylpentan-2-amine and Related Chiral Amines

Biocatalysis, utilizing enzymes as catalysts, offers a highly selective and environmentally friendly approach to the synthesis of enantiopure chiral amines. ucl.ac.ukresearchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. ucl.ac.uk

Transaminases (TAs), also known as aminotransferases, are particularly valuable enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net These enzymes catalyze the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or alanine, to a carbonyl acceptor. The stereoselectivity of the reaction is controlled by the enzyme, and both (R)- and (S)-selective transaminases are available.

A notable example is the use of a regio- and stereoselective ω-transaminase/monoamine oxidase cascade for the synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net Furthermore, amine dehydrogenases (AmDHs) have been engineered to expand their substrate scope, enabling the reductive amination of a wider range of ketones to produce chiral amines. For instance, engineered AmDHs have shown activity towards 4-phenylbutan-2-one, a structural analog of the precursor to this compound. whiterose.ac.uk

Imine reductases (IREDs) are another class of enzymes that catalyze the asymmetric reduction of imines to chiral amines. acs.org A two-step, three-component biocatalytic system combining a D-fructose-6-phosphate aldolase (B8822740) (FSA) and an IRED has been developed for the synthesis of amino-diols. acs.org

Table 3: Enzymes in the Synthesis of Chiral Amines

Enzyme ClassReactionKey Advantages
Transaminases (TAs)Asymmetric synthesis of amines from ketonesExcellent enantioselectivity, mild reaction conditions. researchgate.net
Amine Dehydrogenases (AmDHs)Reductive amination of ketonesExpanded substrate scope through protein engineering. whiterose.ac.uk
Imine Reductases (IREDs)Asymmetric reduction of iminesHigh stereoselectivity, applicable in cascade reactions. acs.org
Amine Dehydrogenase and Transaminase-Mediated Reductive Amination

The synthesis of chiral amines through biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. ucl.ac.uk Amine dehydrogenases (AmDHs) and transaminases (TAs) are at the forefront of this revolution, offering high enantioselectivity in the conversion of prochiral ketones to chiral amines. acs.orghims-biocat.eudovepress.com

Amine dehydrogenases catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. hims-biocat.eu Protein engineering has been instrumental in developing AmDHs with tailored substrate specificities and enhanced activities. dovepress.comresearchgate.net For instance, engineered phenylalanine dehydrogenase (PheDH) and leucine (B10760876) dehydrogenase (LeuDH) have been successfully mutated to accept non-native ketone substrates, including those with aromatic moieties like phenylacetone (B166967) and 4-phenyl-2-butanone, yielding the corresponding (R)-amines with excellent enantiomeric excess (>98% ee). researchgate.net This approach is highly relevant for the synthesis of this compound from 5-phenyl-2-pentanone.

Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. ucl.ac.ukalmacgroup.com The high stereoselectivity of transaminases makes them ideal for producing enantiopure amines. dovepress.com A significant challenge in transaminase-catalyzed reactions is overcoming unfavorable reaction equilibria. Strategies to drive the reaction towards product formation include using excess amine donor, removing the ketone byproduct, or employing "smart" amine donors like cadaverine (B124047) (1,5-diaminopentane) that cyclize upon deamination, thus shifting the equilibrium. dovepress.com

Table 1: Engineered Amine Dehydrogenases for Reductive Amination of Phenyl-Containing Ketones This table is representative of the types of data found in the cited literature and is for illustrative purposes.

Enzyme Variant Substrate Product Enantiomeric Excess (ee) Reference
TM_pheDH Phenylacetone (R)-Amphetamine >98% researchgate.net
TM_pheDH 4-Phenyl-2-butanone (R)-1-Methyl-3-phenylpropylamine >98% researchgate.net
Chemoenzymatic Cascade Reactions for Chiral Amine Production

A variety of enzymes, including transaminases, amine dehydrogenases, and imine reductases, have been successfully integrated into cascade reactions. nih.gov For example, a one-pot chemoenzymatic process for the synthesis of enantioenriched C(1)-allylated tetrahydroisoquinolines has been reported, coupling a monoamine oxidase (MAO-N)-catalyzed oxidation with a metal-catalyzed allylboration and a biocatalytic deracemization. nih.gov Such cascades demonstrate the potential for creating highly functionalized chiral amine scaffolds from simple starting materials.

The development of chemoenzymatic cascades for the synthesis of this compound could involve the initial enzymatic reduction of a suitable precursor followed by a chemical amination step, or vice-versa, all within a single reaction vessel. The compatibility of the different catalytic systems (e.g., solvent, temperature, pH) is a critical factor in the design of these cascades. bohrium.com

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com This strategy has been widely applied in asymmetric synthesis to produce enantiomerically pure compounds.

Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphor-derived molecules. wikipedia.orgnumberanalytics.com In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amine group or a precursor functional group. For example, the α-alkylation of a ketone using an N-amino cyclic carbamate (B1207046) (ACC) auxiliary can proceed with high diastereoselectivity. nih.gov The resulting product can then be further transformed to yield the desired chiral amine.

Table 2: Common Chiral Auxiliaries and Their Applications This table is representative of the types of data found in the cited literature and is for illustrative purposes.

Chiral Auxiliary Type of Reaction Typical Diastereomeric Excess (de) Reference
Oxazolidinones Aldol (B89426) Reactions >99% wikipedia.org
Pseudoephedrine Alkylation >95% wikipedia.org

Stereoselective Reduction Strategies for Precursors to this compound

A key step in many synthetic routes to this compound is the stereoselective reduction of the corresponding ketone, 5-phenyl-2-pentanone, to the chiral alcohol, (R)-5-phenylpentan-2-ol. This alcohol can then be converted to the amine with retention or inversion of configuration.

The reduction of ketones to chiral alcohols can be achieved using a variety of methods. Biocatalytic reduction using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) is a highly effective approach, often providing excellent enantioselectivity. frontiersin.org For instance, certain lactic acid bacteria have been shown to reduce 2-pentanone to the corresponding (S)-alcohol with high optical purity. researchgate.net

Chemically, the use of chiral reducing agents or catalysts can also afford high levels of stereocontrol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, can selectively reduce the carbonyl group in unsaturated ketones. masterorganicchemistry.com Asymmetric reduction of ketones can also be achieved using chiral boron-based reagents or through catalytic transfer hydrogenation with chiral transition metal complexes. The stereochemical outcome of these reductions is often influenced by the steric and electronic properties of the substituents on the ketone. cdnsciencepub.com

Novel Synthetic Routes and Mechanistic Investigations

Multi-component Reactions in the Construction of this compound Scaffolds

Multi-component reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. mdpi.com MCRs are highly atom-economical and offer a rapid means of generating molecular complexity from simple starting materials. researchgate.netorganic-chemistry.org

Several MCRs have been developed for the asymmetric synthesis of chiral amines. rsc.org For example, a one-pot, three-component reaction of an aldehyde, an amine, and an alkyne (A3 coupling) can be rendered asymmetric through the use of chiral ligands, providing access to chiral propargylamines. mdpi.com Another approach involves the catalytic asymmetric addition of dialkylzinc reagents to in situ generated N-diphenylphosphinoylimines, yielding free α-chiral amines with high enantioselectivity. organic-chemistry.orgacs.org

The application of MCRs to the synthesis of this compound could involve the reaction of a phenyl-containing aldehyde or ketone with an amine source and a suitable third component in the presence of a chiral catalyst. The development of such a route would offer an efficient and convergent pathway to the target molecule.

Detailed Mechanistic Elucidation of Formation Pathways

A thorough understanding of the reaction mechanisms underlying the formation of this compound is crucial for optimizing existing synthetic routes and designing new, more efficient ones. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis and isotope labeling, and computational modeling.

For instance, in the ruthenium-catalyzed deaminative coupling of ketones with amines, mechanistic studies have revealed the formation of an imine intermediate. marquette.edu Kinetic data, including Hammett plots, can provide insights into the electronic demands of the transition state. marquette.edu Density functional theory (DFT) calculations can be used to model the reaction pathway and identify the key intermediates and transition states, such as the proposed acs.orgresearchgate.net-alkyl migration in the ruthenium-catalyzed reaction. marquette.edu

In biocatalytic systems, molecular docking studies can elucidate the interactions between the substrate and the enzyme's active site, providing a rationale for the observed stereoselectivity and guiding protein engineering efforts to improve catalyst performance. researchgate.net Understanding these fundamental principles is essential for the rational design of next-generation synthetic methodologies for this compound and other valuable chiral amines.

Regio- and Stereoselectivity Control in Complex Syntheses

The synthesis of β-chiral amines, such as this compound, presents distinct challenges in controlling stereoselectivity due to the chiral center being positioned two carbon atoms away from the amine group. This separation makes it more difficult for many chiral catalysts and reagents to exert effective stereochemical control during the formation of the amine. researchgate.net Consequently, advanced synthetic methodologies, particularly biocatalytic approaches, have become crucial for achieving high levels of regio- and stereoselectivity.

Enzyme-catalyzed reactions are highly effective for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. tdx.cat Engineered amine dehydrogenases (AmDHs), for instance, have been developed to perform the asymmetric reductive amination of ketones that are not typically substrates for their wild-type counterparts. acs.orgnih.gov The precursor ketone for the target compound, 5-phenylpentan-2-one, has been identified as a substrate for such evolved AmDHs, enabling a direct route to enantiopure (R)-β-amino alcohols and by extension, chiral amines. acs.org This method leverages the high stereoselectivity of the enzyme to produce the desired (R)-enantiomer with excellent optical purity. acs.orgnih.gov

Transaminases (TAs) and imine reductases (IREDs) are also powerful biocatalysts for this purpose. researchgate.net TAs, often requiring pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the transfer of an amino group from a donor to a prochiral ketone, yielding a chiral amine with high stereoselectivity. nih.gov Similarly, IREDs facilitate the one-step synthesis of optically active secondary β-chiral amines through the dynamic kinetic resolution of α-branched aldehydes. researchgate.net For example, the IRED from Streptomyces ipomoeae has been used to synthesize N-methylated β-chiral amines from 2-phenylpropanal (B145474) with conversions greater than 95% and enantiomeric excesses (ee) up to 95%. researchgate.net The challenge remains in identifying or engineering an enzyme with high selectivity for each specific amine product. researchgate.net

Regiocontrol is equally critical in the synthesis of complex structural analogs. A notable example is the chemoenzymatic synthesis of 2-methyl-5-phenylpyrrolidines. This process utilizes a ω-transaminase to perform a siteselective amination at the 4-position of 1-phenylpentane-1,4-dione. The resulting amino-ketone then undergoes spontaneous intramolecular cyclization and dehydration to form the target imine, which can be subsequently reduced. researchgate.net Another powerful illustration of regio- and stereocontrol involves the ring-opening of N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes. beilstein-journals.org The outcome of the reaction is highly dependent on the substituents on the nitrogen atom and the catalyst employed. Base-catalyzed aminolysis leads to trans-diaxial ring opening, whereas using a Lewis acid catalyst can proceed through an alternative pathway involving an aziridinium (B1262131) intermediate, thereby yielding different regioisomers. beilstein-journals.org These examples underscore the precise control that can be achieved through careful selection of substrates and reaction conditions.

Table 1: Biocatalytic Methods for Stereoselective Amine Synthesis This table summarizes various enzymatic approaches for the synthesis of chiral amines and their analogs, highlighting the substrates, enzymes, and selectivity achieved.

Method Substrate Enzyme Class Example Enzyme Selectivity Achieved Citation(s)
Asymmetric Reductive Amination 5-Phenylpentan-2-one Amine Dehydrogenase (AmDH) Engineered BbPheDH / BsLeuDH >99% ee (for related β-amino alcohols) acs.orgnih.gov
Asymmetric Transamination Prochiral Ketones Transaminase (TA) Cvi-TA, Vfl-TA >99% ee tdx.catnih.gov
Dynamic Kinetic Resolution 2-Phenylpropanal Imine Reductase (IRED) IRED from Streptomyces ipomoeae 78-95% ee researchgate.net
Siteselective Amination 1-Phenylpentane-1,4-dione ω-Transaminase (ω-TA) Not specified High regioselectivity researchgate.net

Resolution Techniques for Racemic 5-phenylpentan-2-amine Mixtures

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a fundamental process in the production of optically pure compounds. chemeurope.com For chiral amines like 5-phenylpentan-2-amine, classical resolution through the formation of diastereomeric salts is a widely applied and scalable technique. pharmtech.com This method involves reacting the racemic amine with a single enantiomer of a chiral acid. chemeurope.com The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization. chemeurope.compharmtech.com

For analogs such as (1-phenylpentan-2-yl)(propyl)amine, chiral carboxylic acids like (R,R)-tartaric acid are effective resolving agents. smolecule.com The process involves the formation of diastereomeric salts that can be separated by crystallization, followed by treatment with a base to liberate the individual, enantiomerically pure amines. smolecule.com Similarly, (R)-mandelic acid has been successfully used to resolve racemic [(2R,5S)-5-phenyloxolan-2-yl]methanamine, a structural analog, achieving 98% ee after multiple recrystallization steps, albeit with a theoretical maximum yield of 50% for the desired enantiomer. chemeurope.com

More advanced methods, such as enzymatic kinetic resolution, offer high selectivity under mild conditions. This technique employs an enzyme that selectively reacts with only one enantiomer of the racemic mixture. For instance, lipase-catalyzed acylation of a racemic amine using an acyl donor like vinyl acetate (B1210297) can selectively acetylate the undesired enantiomer. Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly selective in this transformation, allowing the unreacted (2R)-enantiomer to be easily separated with high optical purity (>98% ee). smolecule.com

To overcome the 50% yield limitation of traditional resolution, dynamic kinetic resolution (DKR) processes can be employed. pharmtech.com A deracemization process, for example, can convert a racemic mixture entirely into a single desired enantiomer. acs.org This has been demonstrated effectively for related racemic β-amino alcohols. The process involves the stereoselective oxidation of the (S)-amino alcohol to the corresponding α-hydroxy ketone using a highly selective enzyme, while a second enzyme system reduces the ketone back to the desired (R)-amino alcohol. This continuous cycle of selective oxidation and non-selective reduction, or a separate asymmetric reduction step, ultimately converts the entire racemic starting material into the (R)-product with conversions and enantiomeric excesses often exceeding 99%. acs.org Such processes can be coupled with racemization of the unwanted enantiomer, often using catalysts like iridium complexes, in a Resolution-Racemization-Recycle (R3) setup to theoretically achieve a 100% yield of the desired chiral amine. whiterose.ac.uk

Table 2: Resolution Techniques for Racemic Phenylpentanamine Analogs This table outlines different methods for the resolution of racemic mixtures of 5-phenylpentan-2-amine and its structural analogs.

Technique Racemic Substrate Analog Resolving Agent / Enzyme Typical Yield Enantiomeric Excess (ee) Citation(s)
Diastereomeric Salt Formation (1-Phenylpentan-2-yl)(propyl)amine (R,R)-Tartaric Acid <50% High smolecule.com
Diastereomeric Salt Formation [(2R,5S)-5-Phenyloxolan-2-yl]methanamine (R)-Mandelic Acid 40-50% 98%
Enzymatic Kinetic Resolution Racemic Amine Candida antarctica lipase B (CAL-B) 45-50% >98% smolecule.com
Deracemization (DKR) Racemic β-Amino Alcohols β-AADHs / NOX / BmTA 90-99% >99% acs.org

Chemical Transformations and Derivatization of 2r 5 Phenylpentan 2 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of (2R)-5-phenylpentan-2-amine makes it a potent nucleophile and a weak base, enabling it to react with a variety of electrophiles. These reactions are fundamental to its derivatization.

The reaction between a primary amine and a carboxylic acid to form an amide bond is one of the most fundamental transformations in organic and medicinal chemistry. researchgate.net Direct condensation is generally not feasible without strong heating, which can be undesirable. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically "activated" using a coupling reagent. This process involves converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. researchgate.netlibretexts.org

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. youtube.com Another class of effective reagents is phosphonium (B103445) salts, for example, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

The general reaction scheme for the amide coupling of this compound is as follows:

General scheme for amide formation from this compound and a carboxylic acid using a coupling agent.

This reaction is highly versatile, allowing for the coupling of this compound with a diverse range of carboxylic acids, including aliphatic, aromatic, and heterocyclic variants, to produce a library of chiral N-substituted amides.

Table 1: Representative Amide Formation Reactions

Carboxylic Acid (R-COOH) Coupling Agent/Additive Product (Amide)
Acetic Acid EDC/HOBt N-((2R)-5-phenylpentan-2-yl)acetamide
Benzoic Acid DCC/DMAP N-((2R)-5-phenylpentan-2-yl)benzamide
Phenylacetic Acid HATU/DIPEA 2-phenyl-N-((2R)-5-phenylpentan-2-yl)acetamide

This table presents illustrative examples of amide coupling reactions based on established methodologies for primary amines.

As a primary amine, this compound readily participates in nucleophilic substitution reactions with halogenated compounds, most commonly alkyl halides. msu.edu This reaction, known as N-alkylation, proceeds via an SN2 mechanism where the amine acts as the nucleophile, displacing a halide leaving group (e.g., I, Br, Cl) from the alkyl substrate. msu.edufishersci.co.uk

A significant challenge in the direct alkylation of primary amines is over-alkylation. youtube.commasterorganicchemistry.com The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine and can compete for the remaining alkyl halide. masterorganicchemistry.comlibretexts.org This can lead to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. youtube.comlibretexts.org To achieve mono-alkylation, reaction conditions must be carefully controlled, for instance, by using a large excess of the starting amine. msu.edu

An alternative and often more controlled method for preparing secondary amines is reductive amination. However, direct alkylation remains a fundamental transformation. The reaction requires a base to neutralize the hydrogen halide (HX) formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. msu.edu An excess of the amine reactant itself or a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) can be used for this purpose. fishersci.co.uk

Table 2: Representative Nucleophilic Substitution Reactions

Halogenated Compound Base Product (Secondary Amine)
Methyl Iodide K₂CO₃ N-methyl-5-phenylpentan-2-amine
Benzyl (B1604629) Bromide Triethylamine (TEA) N-benzyl-5-phenylpentan-2-amine
Ethyl Bromide N,N-Diisopropylethylamine (DIPEA) N-ethyl-5-phenylpentan-2-amine

This table provides examples of N-alkylation based on the typical reactivity of primary amines with halogenated compounds.

Stereochemical Integrity and Control in Derivatization Reactions

A critical aspect of the derivatization of this compound is the preservation of the stereochemical configuration at the C2 chiral center. For the resulting derivatives to be enantiomerically pure, the transformation reactions must not cause racemization.

In both amide formation and nucleophilic substitution reactions, the chemical bonds being formed and broken are at the nitrogen atom, not at the chiral carbon center. The C2-N bond remains intact throughout these processes. Consequently, these derivatization methods are not expected to affect the stereochemical integrity of the chiral center, and the (R)-configuration is retained in the product.

The principle of retaining stereochemistry during such derivatizations is so well-established that it is the basis for methods used to determine the enantiomeric purity of chiral amines. researchgate.net In these analytical techniques, a chiral amine is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. researchgate.net The diastereomers can then be separated and quantified using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov This approach is only viable if the derivatization reaction itself proceeds without racemization. documentsdelivered.com Therefore, when this compound is reacted with achiral reagents, the stereochemical purity of the product is expected to mirror that of the starting material.

Synthesis and Characterization of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key strategy for modulating its physicochemical and biological properties in fields like medicinal chemistry. These modifications can be systematically explored to establish structure-activity relationships (SAR). nih.govnih.gov

Structural modifications can be targeted at several positions within the this compound scaffold.

N-Functionalization: As detailed in section 3.1, the primary amine is the most common site for modification.

N-Acylation: Creates a diverse range of amides with varying steric and electronic properties.

N-Alkylation: Introduces different alkyl or arylmethyl groups to generate secondary amines. This can alter basicity, lipophilicity, and hydrogen bonding capacity.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields stable sulfonamides.

Phenyl Ring Substitution: The terminal phenyl group can be modified to introduce various substituents. This is typically achieved by using a pre-functionalized starting material (e.g., starting the synthesis from 1-(4-chlorophenyl)-3-pentanone instead of 1-phenyl-3-pentanone). Substituents can alter electronic properties, solubility, and metabolic stability.

The derivatives of this compound exhibit altered chemical reactivity compared to the parent compound.

Amide Derivatives: The N-acyl derivatives are no longer basic or nucleophilic at the nitrogen atom. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group through resonance, significantly reducing its availability for protonation or reaction with electrophiles. These amides are generally stable, neutral compounds.

Secondary Amine Derivatives: The N-alkyl derivatives are still basic and nucleophilic, often more so than the primary amine due to the electron-donating effect of the added alkyl group. masterorganicchemistry.com They can undergo further reactions, such as a second alkylation to form a tertiary amine or acylation to form a tertiary amide. Their increased steric hindrance around the nitrogen atom may, however, slow the rate of some reactions compared to the primary amine. masterorganicchemistry.com

The characterization of these new derivatives relies on standard analytical techniques. Mass spectrometry (MS) is used to confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise molecular structure. For chiral compounds, specific analytical methods like chiral HPLC or NMR with chiral shift reagents may be employed to confirm the retention of enantiomeric purity.

Applications of 2r 5 Phenylpentan 2 Amine in Synthetic Organic Chemistry and Catalysis

(2R)-5-phenylpentan-2-amine as a Chiral Building Block

Chiral amines are fundamental building blocks in the synthesis of more complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. They can be incorporated into a target molecule, transferring their chirality.

Precursor in the Synthesis of Complex Organic Molecules

No specific examples were found in the scientific literature of this compound being used as a precursor in the total synthesis of complex natural products or pharmaceutically active ingredients. For a compound to be documented as a useful precursor, studies would typically detail reaction schemes, yields, and the stereochemical outcome of its incorporation into a larger molecular framework.

Role in the Production of Enantiomerically Pure Compounds

Similarly, there is a lack of documented use of this compound as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. Research articles would typically present data on the diastereoselectivity of such reactions, often in tabular format, which is not available for this specific amine.

This compound in Asymmetric Catalysis

Chiral amines are frequently used to create the chiral environment in asymmetric catalysts, either by acting as ligands for metal centers or by functioning as organocatalysts themselves.

Design and Application as Chiral Ligands in Metal-Catalyzed Reactions

The amine functionality of this compound could theoretically be modified to create chiral ligands (e.g., Schiff bases, phosphine-amines) for transition metal catalysis. However, no studies have been published that describe the synthesis of such ligands from this specific amine or their application in metal-catalyzed reactions such as asymmetric hydrogenation, C-C bond formation, or amination. Consequently, there is no data on their catalytic activity or the enantioselectivities they might achieve.

Organocatalytic Applications in Enantioselective Transformations

Primary amines can act as organocatalysts, for example, in enamine or iminium ion catalysis, to promote enantioselective transformations. There is no available research demonstrating the use of this compound or its derivatives as organocatalysts in reactions like Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. Reports on such applications would typically include tables of substrate scope, yields, and enantiomeric excesses, none of which are available for this compound.

Advanced Analytical Methodologies for the Characterization of 2r 5 Phenylpentan 2 Amine

Determination of Enantiomeric Excess and Chiral Purity

The quantitative determination of the enantiomeric composition of (2R)-5-phenylpentan-2-amine is paramount. Enantiomeric excess (e.e.) and chiral purity are critical parameters, as the biological and chemical properties of the (R)-enantiomer can differ significantly from its (S)-counterpart.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and widely adopted method for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, polysaccharide-based CSPs, such as those commercialized under the trade names Chiralpak® and Chiralcel®, are frequently employed. Columns like Chiralpak AD-H, AS-H, or IA are coated with derivatives of amylose (B160209) or cellulose, which contain chiral cavities and functional groups capable of hydrogen bonding, π-π stacking, and dipole-dipole interactions. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The (2R) and (S)-enantiomers of 5-phenylpentan-2-amine will exhibit different affinities for the stationary phase, resulting in their separation. The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. rsc.orgrsc.org

ParameterTypical Conditions for Chiral Amine Separation
Column Chiralpak® AD-H, AS-H, IA, IB, or IC
Mobile Phase Hexane/Isopropanol mixtures (e.g., 90:10, 95:5, 97:3) with a basic additive (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm or 254 nm
Result Baseline separation of (R) and (S) enantiomers with distinct retention times

This table presents typical starting conditions for method development for the chiral separation of amines, based on common literature practices. rsc.orgrsc.org

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric resolution, particularly for volatile compounds. While this compound itself may be amenable to GC analysis, it is often derivatized to enhance its volatility and thermal stability, and to improve the enantioseparation. Common derivatizing agents include trifluoroacetyl anhydride (B1165640) or other acylating agents.

The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative like Chirasil-Dex. rsc.org The chiral cavities of the cyclodextrin CSP allow for differential inclusion of the enantiomeric analytes, leading to separation based on the stability of the diastereomeric host-guest complexes. The carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the column, and the separated enantiomers are detected by a flame ionization detector (FID) or a mass spectrometer (MS).

ParameterTypical Conditions for Chiral GC of Amines
Column Chirasil-Dex CB or similar cyclodextrin-based capillary column
Derivatization Often required (e.g., acylation) to improve volatility and separation
Injector Temp. 250 °C
Oven Program Temperature gradient (e.g., 70°C to 150°C at 10°C/min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Result Two distinct peaks corresponding to the derivatized (R) and (S) enantiomers

This table illustrates typical parameters for chiral GC analysis, which would be optimized for the specific analyte. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for the determination of enantiomeric purity through the use of chiral auxiliary agents. These agents fall into two main categories: chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

When a chiral solvating agent, such as (S)-BINOL or a derivative, is added to a solution of racemic or enantioenriched 5-phenylpentan-2-amine, it forms transient diastereomeric complexes through non-covalent interactions. semanticscholar.org These complexes exist in a fast equilibrium, and the differing magnetic environments cause the signals of corresponding protons in the (R) and (S)-enantiomers to appear at different chemical shifts (i.e., resonance splitting) in the ¹H NMR spectrum.

Alternatively, a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), can be used to covalently react with the amine group of this compound and its (S)-enantiomer. researchgate.net This reaction forms a pair of stable diastereomers, which will inherently have different NMR spectra. The relative integration of the well-resolved signals (often the -OCH₃ or -CF₃ groups) in the ¹H or ¹⁹F NMR spectra provides a precise measure of the enantiomeric excess. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

For this compound, the CD spectrum would be expected to show characteristic Cotton effects (positive or negative peaks) in the regions where its chromophores (e.g., the phenyl group) absorb light. The resulting spectrum is a unique fingerprint for the (2R)-enantiomer. It can be compared to the spectrum of a known standard or to a theoretically calculated spectrum to confirm the absolute stereochemistry. The CD spectrum of the (S)-enantiomer will be a mirror image of the (R)-enantiomer's spectrum.

Structural Elucidation Techniques for Complex Derivatives

When this compound is used as a building block in the synthesis of more complex molecules, confirming the structure of these new derivatives is crucial. High-resolution NMR spectroscopy is the most powerful tool for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, provides a complete picture of the molecular structure.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR shows the number of non-equivalent carbons and their chemical environment. For a derivative of this compound, these spectra confirm the presence of the phenylpentyl backbone and the addition of new functional groups. rsc.orgacs.org

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups, simplifying the interpretation of the ¹³C NMR spectrum.

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular framework, especially for connecting different fragments of a complex derivative.

For example, if this compound were to be acylated on the nitrogen with a benzoyl group to form N-((2R)-5-phenylpentan-2-yl)benzamide, high-resolution NMR would be used to confirm the structure unequivocally.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information on molecular weight and elemental composition. For this compound, MS serves as a primary method for confirming its molecular formula, C₁₁H₁₇N.

High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this context. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of an elemental formula. The theoretical monoisotopic mass of the neutral molecule this compound is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). This theoretical value is then compared against the experimentally measured exact mass of the molecular ion.

In typical MS analysis using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecule is observed as a protonated species, [M+H]⁺, or as other adducts (e.g., with sodium, [M+Na]⁺). The confirmation of the molecular formula relies on the close agreement between the measured m/z of these ions and their calculated theoretical values.

Table 1: Theoretical m/z Values for Molecular Ions of this compound This interactive table displays the calculated exact masses for common adducts of this compound (C₁₁H₁₇N), which are used to confirm its molecular formula via HRMS.

Adduct FormMolecular FormulaTheoretical m/z
[M]⁺C₁₁H₁₇N⁺163.13555
[M+H]⁺C₁₁H₁₈N⁺164.14338
[M+Na]⁺C₁₁H₁₇NNa⁺186.12532
[M+K]⁺C₁₁H₁₇NK⁺202.09926

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization methods like Electron Ionization (EI), the molecular ion undergoes fragmentation in a predictable manner, yielding fragment ions that are characteristic of the compound's structure.

For aliphatic amines, the most dominant fragmentation pathway is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, nitrogen-containing cation. In the case of this compound, two primary alpha-cleavage pathways are possible, leading to the formation of distinct fragment ions.

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) results in a fragment with m/z 148.

Cleavage of the 3-phenylpropyl group: Loss of a 3-phenylpropyl radical (•C₉H₁₁) results in a fragment with m/z 44.

The relative abundance of these fragments can provide further confirmation of the amine's structure. The molecular ion peak for a mono-amine is expected to have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

Table 2: Predicted Major Electron Ionization Fragments for this compound This interactive table outlines the primary fragment ions expected from the alpha-cleavage of this compound under electron ionization conditions.

Fragmentation PathwayLost RadicalFragment StructurePredicted m/z
Molecular Ion-[C₁₁H₁₇N]⁺163
Alpha-cleavage (loss of methyl group)•CH₃[CH(NH₂)(CH₂CH₂CH₂C₆H₅)]⁺148
Alpha-cleavage (loss of 3-phenylpropyl group)•C₉H₁₁[CH(NH₂)(CH₃)]⁺44
Benzylic cleavage (loss of propyl-2-amine)•C₅H₁₂N[C₆H₅CH₂]⁺ (Tropylium ion)91

The presence of a phenyl group also introduces the possibility of benzylic cleavage, leading to the formation of a tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, a common and stable fragment in compounds containing a benzyl (B1604629) moiety. The collective data—comprising the accurate mass of the molecular ion and the pattern of its characteristic fragments—provides robust and definitive evidence for the molecular formula and structure of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-5-phenylpentan-2-amine, and how can reaction conditions be controlled to enhance enantiomeric purity?

  • Methodology : The synthesis of chiral amines like this compound often employs palladium-catalyzed amination or asymmetric hydrogenation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency by stabilizing intermediates .
  • Catalysts : Chiral palladium complexes or enzymes (e.g., transaminases) can achieve high enantioselectivity. For example, Pd(dba)₂ with BINAP ligands may yield >90% enantiomeric excess (ee) .
  • Temperature control : Low temperatures (0–25°C) minimize racemization during amination steps .
    • Validation : Monitor reaction progress via TLC or HPLC. Confirm ee using chiral stationary-phase chromatography or NMR with chiral shift reagents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR data should match computed spectra (e.g., PubChem entries). Key signals include δ ~1.2–1.5 ppm (CH₃), δ ~2.5–3.0 ppm (NH₂), and aromatic protons at δ ~7.2–7.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 178.1592 for C₁₁H₁₇N) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry if crystallization is feasible .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its interactions with biological targets, such as serotonin receptors?

  • Methodology :

  • Docking studies : Use molecular modeling software (e.g., AutoDock) to compare binding affinities of (2R) vs. (2S) enantiomers with 5-HT receptors. The (2R) configuration may exhibit higher selectivity due to spatial alignment with hydrophobic receptor pockets .
  • In vitro assays : Measure IC₅₀ values in HEK293 cells expressing 5-HT₂C receptors. Stereospecific effects are evident if (2R)-isomer shows >10-fold potency over (2S) .
    • Data interpretation : Contradictions in activity data across studies may arise from impurities in enantiomeric mixtures or assay variability. Validate purity via chiral HPLC before testing .

Q. What strategies resolve contradictions in reported synthetic yields of this compound across literature?

  • Root causes : Discrepancies often stem from:

  • Catalyst loading : Suboptimal Pd catalyst ratios (e.g., <5 mol%) reduce yields .
  • Workup protocols : Inadequate purification (e.g., silica gel chromatography vs. recrystallization) may retain byproducts .
    • Resolution : Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) and compare yields with published protocols. Use Design of Experiments (DoE) to identify critical factors .

Methodological Guidance

Q. How can researchers optimize the scalability of this compound synthesis without compromising stereochemical purity?

  • Scale-up considerations :

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic amination steps, reducing racemization risks .
  • Enzymatic catalysis : Immobilized transaminases enable reusable, solvent-free systems with >99% ee .
    • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor ee in real time .

Q. What are the best practices for storing this compound to prevent degradation?

  • Storage conditions :

  • Temperature : Store at –20°C under argon to prevent oxidation of the amine group .
  • Container : Use amber glass vials to avoid light-induced racemization .
    • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.